Diiron nickel tetraoxide

Übersicht

Beschreibung

Diiron nickel tetraoxide, with the chemical formula Fe₂NiO₄, is a mixed metal oxide compound. It is known for its unique magnetic, electrical, and catalytic properties, making it a subject of interest in various scientific and industrial fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diiron nickel tetraoxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the solid-state reaction of iron(III) oxide (Fe₂O₃) and nickel(II) oxide (NiO) at high temperatures. The reaction typically occurs at temperatures ranging from 800°C to 1000°C in an oxygen-rich environment to ensure complete oxidation .

Industrial Production Methods

In industrial settings, this compound is often produced using a similar solid-state reaction method. The raw materials, iron(III) oxide and nickel(II) oxide, are mixed in stoichiometric proportions and subjected to high-temperature calcination. This process ensures the formation of a homogeneous product with consistent properties .

Analyse Chemischer Reaktionen

Types of Reactions

Diiron nickel tetraoxide undergoes various chemical reactions, including:

Oxidation: It can be further oxidized under specific conditions to form higher oxidation state compounds.

Reduction: It can be reduced to its constituent metal oxides or even to elemental metals under reducing conditions.

Substitution: It can participate in substitution reactions where one of the metal ions is replaced by another metal ion.

Common Reagents and Conditions

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or carbon monoxide at high temperatures.

Substitution: Metal salts in aqueous or molten states.

Major Products Formed

Oxidation: Higher oxidation state oxides.

Reduction: Iron(II) oxide, nickel(II) oxide, or elemental iron and nickel.

Substitution: Mixed metal oxides with substituted metal ions.

Wissenschaftliche Forschungsanwendungen

Catalysis

Diiron nickel tetraoxide serves as a catalyst in various chemical reactions. Its ability to facilitate oxidation and reduction processes is particularly valuable in organic transformations.

- Catalytic Activity : The compound demonstrates moderate catalytic activity compared to related compounds, as shown in the following table:

| Compound | Chemical Formula | Magnetic Properties | Catalytic Activity |

|---|---|---|---|

| This compound | Fe₂NiO₄ | Yes | Moderate |

| Nickel Ferrite | NiFe₂O₄ | Yes | High |

| Cobalt Ferrite | CoFe₂O₄ | Yes | Moderate |

| Iron Oxide | Fe₂O₃ | Yes | Low |

This table highlights the unique balance of iron and nickel in this compound, contributing to its moderate catalytic activity while retaining significant magnetic properties .

Magnetic Applications

Due to its ferrimagnetic nature, this compound is utilized in various magnetic applications:

- Data Storage : The compound is incorporated into magnetic nanofiber mats for data storage and transfer, enhancing the performance of electronic devices .

- MRI Contrast Agent : Its magnetic properties make it a candidate for use in magnetic resonance imaging (MRI), where it could serve as a contrast agent .

Biological Applications

Research has indicated potential biological applications for this compound:

- Drug Delivery Systems : The compound's ability to interact with biological systems positions it as a promising candidate for drug delivery mechanisms.

- Enzyme Mimicry : Investigations are ongoing into its capability to act as an artificial enzyme, potentially leading to novel therapeutic approaches targeting specific biomolecules .

Industrial Applications

This compound is widely used in various industrial sectors due to its excellent electrochemical performance:

- Battery Technology : It is employed as an electrode material in lithium-ion batteries, contributing to improved energy storage capabilities .

- Magnetic Materials : The compound is utilized in the production of soft magnetic materials, which are essential for electronic components such as transformers and inductors .

Catalysis in Organic Transformations

A study demonstrated the effectiveness of this compound as a catalyst for the decomposition of carbon dioxide into carbon and oxygen. The reaction conditions included high temperatures and specific reactants that facilitated the catalytic process.

Magnetic Nanofiber Mats

Research involving magnetic nanofiber mats showed that incorporating this compound significantly enhanced the mats' magnetic responsiveness. The study explored various polymer:nanoparticle weight ratios and their effects on the material's properties, confirming that lower ratios resulted in better magnetic attraction .

Wirkmechanismus

The mechanism by which diiron nickel tetraoxide exerts its effects is primarily through its magnetic and catalytic properties. The compound’s unique electronic structure allows it to interact with various molecular targets, facilitating reactions such as electron transfer and bond formation. In biological systems, its magnetic properties enable it to be used in imaging and therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Nickel ferrite (NiFe₂O₄)

- Cobalt ferrite (CoFe₂O₄)

- Zinc ferrite (ZnFe₂O₄)

Uniqueness

Diiron nickel tetraoxide stands out due to its specific combination of iron and nickel, which imparts unique magnetic and catalytic properties. Compared to other similar compounds, it offers a balance of high magnetic moment and catalytic efficiency, making it suitable for a broader range of applications .

Biologische Aktivität

Diiron nickel tetraoxide, with the chemical formula Fe₂Ni₂O₅, is an inorganic compound notable for its unique properties and potential biological applications. This compound consists of iron and nickel in specific oxidation states, and it has garnered interest in various fields, particularly in catalysis and materials science. Its ability to mimic enzyme functions positions it as a promising candidate for innovative therapeutic approaches.

Enzyme Mimicry

One of the most significant aspects of this compound is its potential to act as an artificial enzyme . Researchers are exploring its ability to catalyze reactions similar to natural enzymes, which could lead to novel drug development strategies. For example, this compound may be engineered to target specific biomolecules involved in diseases, thereby providing a new avenue for treatment modalities.

Catalytic Properties

This compound exhibits moderate catalytic activity, making it suitable for various organic transformations. Its interactions with organic compounds have been studied extensively, revealing its potential as a catalyst in different chemical reactions. The following table summarizes the catalytic activity of this compound compared to related compounds:

| Compound | Chemical Formula | Magnetic Properties | Catalytic Activity |

|---|---|---|---|

| This compound | Fe₂Ni₂O₅ | Yes | Moderate |

| Nickel Ferrite | NiFe₂O₄ | Yes | High |

| Cobalt Ferrite | CoFe₂O₄ | Yes | Moderate |

| Iron Oxide | Fe₂O₃ | Yes | Low |

This table highlights the unique balance of iron and nickel in this compound, which contributes to its moderate catalytic activity while retaining significant magnetic properties.

Safety Profile and Health Impacts

Research into the safety profile of this compound is crucial for understanding its potential health impacts. Studies indicate that while this compound can interact with biological systems, further investigation is needed to assess its long-term effects on human health and the environment. Current data suggest that it may act as an irritant, necessitating careful handling during laboratory applications.

Electrocatalytic Applications

A notable study has demonstrated the effectiveness of iron-nickel oxide catalysts (including this compound) in promoting the oxygen evolution reaction (OER) . The research indicates that doping nickel oxide films with iron enhances their catalytic activity significantly. This enhancement has been attributed to the formation of unique iron sites within the nickel matrix, which facilitates more efficient electron transfer during catalytic processes .

Nanofiber Composites

Recent advancements have seen the incorporation of this compound into nanofiber mats for various applications, including data storage and transfer. Scanning Electron Microscopy (SEM) images reveal that these nanofiber composites exhibit promising structural integrity and functionality, paving the way for innovative uses in nanotechnology .

Future Directions

The future research landscape for this compound is poised to explore several avenues:

- Drug Development : Continued investigation into its enzyme-mimicking capabilities could lead to breakthroughs in targeted therapies.

- Catalysis : Enhanced understanding of its catalytic mechanisms may unlock new applications in renewable energy technologies.

- Safety Assessments : Comprehensive studies on its biological interactions will be essential for establishing safe usage guidelines.

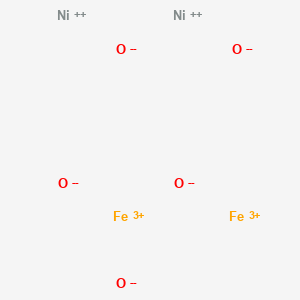

Eigenschaften

IUPAC Name |

iron(3+);nickel(2+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.2Ni.5O/q2*+3;2*+2;5*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEALIFOJMITGDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Ni+2].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2Ni2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923926 | |

| Record name | Iron(3+) nickel(2+) oxide (2/2/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12168-54-6 | |

| Record name | Diiron nickel tetraoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012168546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(3+) nickel(2+) oxide (2/2/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiron nickel tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.